

7-Nitroindoline-2,3-dione spectroscopic analysis (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 7-Nitroindoline-2,3-dione

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An In-depth Technical Guide to the Spectroscopic Analysis of **7-Nitroindoline-2,3-dione**

Authored by: A Senior Application Scientist Abstract

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.^{[1][2]} Its utility in the synthesis of novel pharmaceuticals and functional dyes necessitates rigorous and unambiguous characterization.^{[3][4]} This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of **7-nitroindoline-2,3-dione**. The narrative is grounded in the principles of causality, explaining not just the data, but the underlying molecular features that give rise to the observed spectra. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of this molecule's spectroscopic signature.

Molecular Structure: The Foundation of Spectroscopic Behavior

The spectroscopic profile of any molecule is a direct consequence of its electronic and atomic arrangement. **7-Nitroindoline-2,3-dione** (Molecular Formula: C₈H₄N₂O₄, Molecular Weight: 192.13 g/mol) possesses a rigid bicyclic isatin core with distinct functional groups that dominate its spectral features.^{[5][6]}

Key structural elements influencing the analysis include:

- The Isatin Core: A fused benzene and pyrrolidine-2,3-dione ring system. The adjacent ketone (C3) and amide (C2) carbonyls create a unique electronic environment.[\[7\]](#)
- Aromatic System: The benzene ring provides a scaffold for characteristic aromatic proton and carbon signals.
- Electron-Withdrawing Nitro Group (-NO₂): Positioned at C7, this group significantly deshields adjacent nuclei, causing predictable downfield shifts in NMR, and exhibits strong, characteristic absorption bands in IR spectroscopy.
- Amide N-H Proton: The proton on the nitrogen atom is acidic and its signal is highly sensitive to solvent and temperature.

Figure 1: Structure of **7-Nitroindoline-2,3-dione** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For **7-nitroindoline-2,3-dione**, both ¹H and ¹³C NMR are required for full structural assignment.

¹H NMR Analysis

Proton NMR provides a map of the hydrogen environments within the molecule. The electron-withdrawing nature of the carbonyl and nitro groups results in a spectrum where all aromatic protons are significantly shifted downfield.

Predicted ¹H NMR Spectral Data (300 MHz, DMSO-d₆)[\[8\]](#)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|----------------------------------|---------------------|---------------------------|-------------|------------|--|
| ~11.7 | Singlet, Broad | - | 1H | N1-H | <p>The acidic amide proton is highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. Its position is characteristic of isatins in DMSO solvent.</p> |
| ~8.3 | Doublet of Doublets | J ≈ 8.4, 0.9 | 1H | H6 | <p>This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is coupled to H5 (ortho) and H4 (meta).</p> |
| ~7.9 | Doublet of Doublets | J ≈ 8.4, 0.9 | 1H | H4 | <p>This proton is ortho to the C3a-C4 bond and experiences</p> |

| | | | | | |
|------|----------------|-----------------|----|----|--|
| | | | | | deshielding. It is coupled to H5 (ortho) and H6 (meta). |
| ~7.3 | Triplet (or m) | $J \approx 8.4$ | 1H | H5 | This proton is ortho to two other aromatic protons (H4 and H6), appearing as a triplet or multiplet. It is the most upfield of the aromatic signals. |

Experimental Protocol: ^1H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Accurately weigh ~5-10 mg of **7-nitroindoline-2,3-dione** and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic N-H proton, which would be exchanged in solvents like D₂O or CD₃OD.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Acquire at a controlled temperature (e.g., 25 °C).
 - Use a standard 90° pulse sequence.

- Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent aromatics, for accurate integration.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
- Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum carefully. Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) or TMS.

¹³C NMR Analysis

Carbon NMR maps the carbon skeleton. The spectrum is characterized by two very downfield carbonyl signals and six aromatic carbon signals.

Predicted ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|-------------|---|
| ~183 | C3 (Ketone) | Ketone carbonyls are typically found in this region. This is comparable to unsubstituted isatin. ^[9] |
| ~158 | C2 (Amide) | Amide carbonyls are generally more shielded (upfield) than ketone carbonyls. ^[9] |
| ~150 | C7a | Quaternary carbon attached to nitrogen. |
| ~140 | C7 | Quaternary carbon directly attached to the electron-withdrawing nitro group, causing a strong downfield shift. |
| ~138 | C6 | Aromatic CH, deshielded by the adjacent nitro group. |
| ~125 | C4 | Aromatic CH. |
| ~123 | C5 | Aromatic CH. |
| ~115 | C3a | Quaternary carbon at the ring junction. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of **7-nitroindoline-2,3-dione** is dominated by strong absorptions from the N-H, C=O, and N-O bonds.

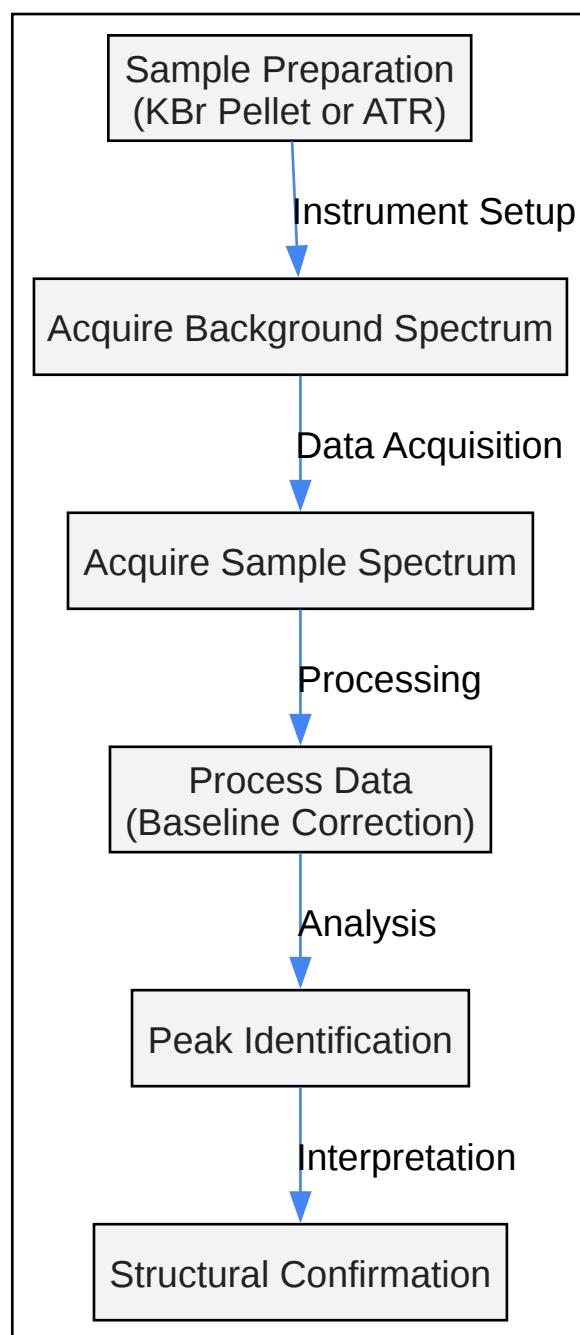


Figure 2: IR Spectroscopy Workflow

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Figure 2: A typical workflow for acquiring and interpreting an IR spectrum.

Characteristic IR Absorption Bands

| Frequency Range (cm ⁻¹) | Vibration Type | Functional Group | Rationale |
|--|------------------------|---------------------------------|--|
| 3200 - 3400 | N-H Stretch | Amide (N-H) | A sharp, distinct peak is expected for the lactam N-H group. Unsubstituted isatin shows this band around 3194 cm ⁻¹ . [10] |
| ~1740 - 1760 | C=O Stretch | C3 Ketone | The five-membered ring strain and electronic effects typically place this ketone absorption at a high frequency. [10] |
| ~1720 - 1740 | C=O Stretch | C2 Amide | The amide carbonyl of the lactam ring. The presence of two distinct C=O peaks is a hallmark of the isatin core. |
| 1600 - 1620 | C=C Stretch | Aromatic Ring | Vibrations characteristic of the benzene ring. |
| 1510 - 1540 | Asymmetric N-O Stretch | Nitro Group (-NO ₂) | A very strong and diagnostically crucial absorption band for the nitro group. |
| 1330 - 1360 | Symmetric N-O Stretch | Nitro Group (-NO ₂) | The second strong, characteristic absorption for the nitro functional group. |

Experimental Protocol: ATR-IR Acquisition

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.
- Sample Application: Place a small amount of the solid **7-nitroindoline-2,3-dione** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Validation: The resulting spectrum should be free of atmospheric interference and show sharp, well-defined peaks in the fingerprint and functional group regions, confirming the integrity of the sample and measurement.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Expected Mass Spectrometric Data

| m/z Value | Ion | Rationale |
|-----------|------------------------|--|
| 192 | $[M]^{+\bullet}$ | The molecular ion peak, corresponding to the exact mass of $C_8H_4N_2O_4$. High-resolution mass spectrometry (HRMS) would confirm this formula to within a few ppm. |
| 164 | $[M - CO]^{+\bullet}$ | Loss of a neutral carbon monoxide molecule (28 Da) from the C2 or C3 position, a characteristic fragmentation pathway for isatins. |
| 146 | $[M - NO_2]^+$ | Loss of the nitro group radical (46 Da). |
| 136 | $[M - 2CO]^{+\bullet}$ | Subsequent loss of a second CO molecule from the $[M - CO]^{+\bullet}$ fragment. |
| 118 | $[M - CO - NO_2]^+$ | Loss of both a CO molecule and a nitro group. |

Proposed Fragmentation Pathway

The fragmentation is initiated by the high energy of electron ionization, leading to the ejection of an electron to form the molecular ion, which then undergoes a series of characteristic cleavages.

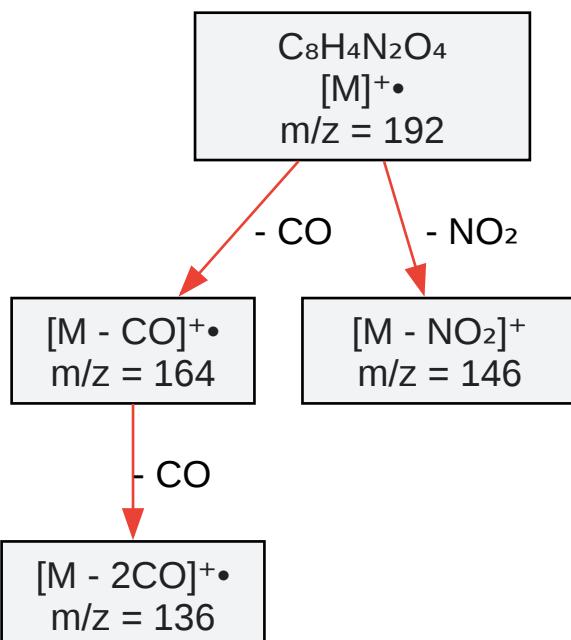


Figure 3: Proposed MS Fragmentation Pathway

[Click to download full resolution via product page](#)**Figure 3:** Key fragmentation steps for **7-nitroindoline-2,3-dione** under electron ionization.

Experimental Protocol: Electron Ionization (EI) MS

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated under vacuum to promote volatilization.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
- Validation: The protocol is validated by the presence of a clear molecular ion peak at the expected m/z of 192 and a fragmentation pattern consistent with the known chemistry of isatins and nitroaromatic compounds.

Conclusion

The structural elucidation of **7-nitroindoline-2,3-dione** is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy provides definitive evidence of the key functional groups (C=O, N-H, -NO₂), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, ensuring the identity, purity, and structural integrity of this important chemical entity for all downstream applications.

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